3-(1-Aminocyclopropyl)benzonitrile hydrochloride
Overview
Description
3-(1-Aminocyclopropyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is commonly used as a research tool in neuroscience due to its ability to selectively block GABAA receptors, which are responsible for inhibitory neurotransmission in the brain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)benzonitrile hydrochloride typically involves the cyclopropanation of a suitable precursor followed by nitrile formation and subsequent amination. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclopropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, amines, and cyclopropyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Aminocyclopropyl)benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is employed in studies involving GABAA receptors to understand inhibitory neurotransmission.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopropyl)benzonitrile hydrochloride involves its interaction with GABAA receptors. By selectively blocking these receptors, it inhibits the action of gamma-aminobutyric acid (GABA), leading to altered neurotransmission in the brain. This blockade can help researchers understand the role of GABA in various neurological processes and disorders.
Comparison with Similar Compounds
Similar Compounds
Bicuculline: Another GABAA receptor antagonist, but with a different chemical structure.
Picrotoxin: A non-competitive antagonist of GABAA receptors.
Gabazine: Similar to 3-(1-Aminocyclopropyl)benzonitrile hydrochloride in its selective inhibition of GABAA receptors.
Uniqueness
This compound is unique due to its specific cyclopropyl group, which imparts distinct chemical properties and biological activity compared to other GABAA receptor antagonists. This uniqueness makes it a valuable tool in neuroscience research.
Properties
IUPAC Name |
3-(1-aminocyclopropyl)benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-2-1-3-9(6-8)10(12)4-5-10;/h1-3,6H,4-5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSUPNUNAJCIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC(=C2)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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